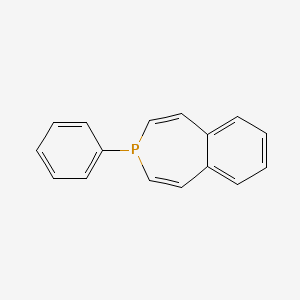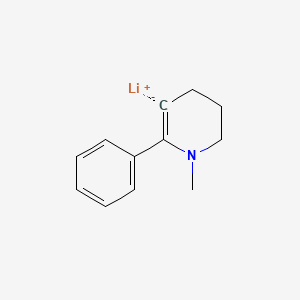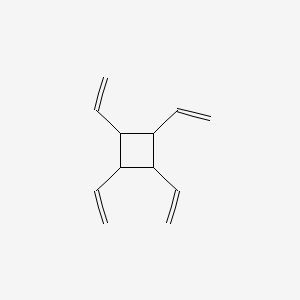
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane: is an organic compound with the molecular formula C₁₂H₁₆ It is a cyclobutane derivative with four vinyl groups attached to the ring in a specific geometric configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the photodimerization of vinyl-substituted cyclobutanes. This process involves the use of ultraviolet light to induce the formation of the cyclobutane ring from vinyl precursors.
Industrial Production Methods: Industrial production of this compound may involve scalable photodimerization processes. These methods are designed to ensure high yields and purity of the final product. The reaction conditions, such as temperature, light intensity, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the vinyl groups into alkyl groups.
Substitution: The vinyl groups can undergo substitution reactions with various reagents to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and ozone.
Reduction: Hydrogenation using catalysts such as palladium on carbon.
Substitution: Halogenation using halogens or halogenating agents.
Major Products Formed:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Alkyl-substituted cyclobutanes.
Substitution: Halogenated cyclobutanes and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
cis,trans,cis-1,2,3,4-Tetravinylcyclobutane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of cis,trans,cis-1,2,3,4-Tetravinylcyclobutane involves its interaction with various molecular targets. The vinyl groups can participate in reactions with nucleophiles or electrophiles, leading to the formation of new chemical bonds. The compound’s unique geometric configuration allows for specific interactions with enzymes and other biological molecules, potentially influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
- cis,trans,trans-1,2,3,4-Tetravinylcyclobutane
- trans,trans,cis-1,2,3,4-Tetravinylcyclobutane
- cis,cis,cis-1,2,3,4-Tetravinylcyclobutane
Comparison: cis,trans,cis-1,2,3,4-Tetravinylcyclobutane is unique due to its specific geometric configuration, which influences its chemical reactivity and interactions. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
82865-42-7 |
|---|---|
Molekularformel |
C12H16 |
Molekulargewicht |
160.25 g/mol |
IUPAC-Name |
1,2,3,4-tetrakis(ethenyl)cyclobutane |
InChI |
InChI=1S/C12H16/c1-5-9-10(6-2)12(8-4)11(9)7-3/h5-12H,1-4H2 |
InChI-Schlüssel |
XXHDHKZTASMVSX-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1C(C(C1C=C)C=C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(Benzenesulfonyl)methyl]-1-methyl-3-nitrobenzene](/img/structure/B14411745.png)
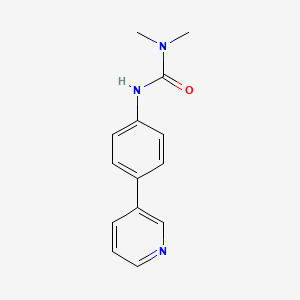
![2-[(1-Nitrosonaphthalen-2-yl)amino]ethan-1-ol](/img/structure/B14411755.png)
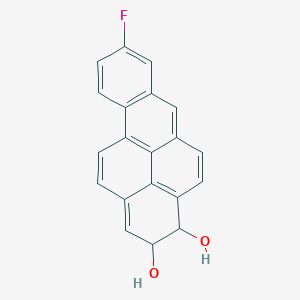
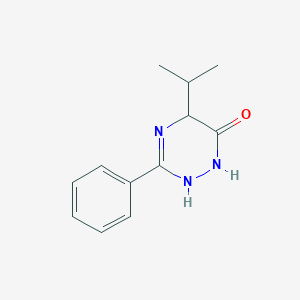
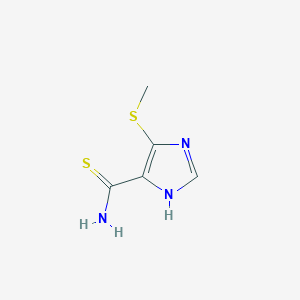
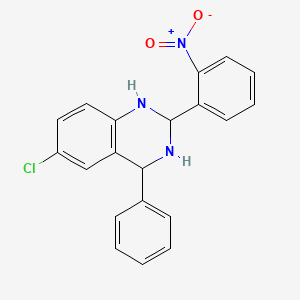

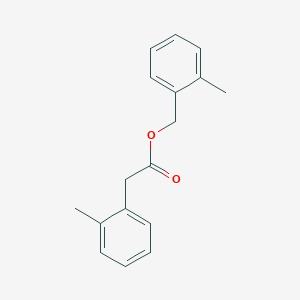
![1-(2,5-Dimethyl-3H-thieno[2,3-d][1,3]diazepin-3-yl)ethan-1-one](/img/structure/B14411789.png)
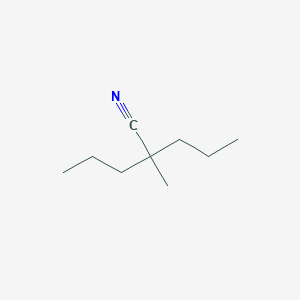
![8,8-Dimethylspiro[4.5]decane-6,10-dione](/img/structure/B14411791.png)
